An In-depth Technical Guide to 2-Hydroxyethyl Methacrylate Phosphate (HEMA-P)
An In-depth Technical Guide to 2-Hydroxyethyl Methacrylate Phosphate (HEMA-P)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMA-P), a functional monomer, possesses both a polymerizable methacrylate group and a hydrophilic phosphate group. This unique bifunctionality imparts valuable properties, making it a significant component in the formulation of advanced materials. Its ability to enhance adhesion, improve corrosion resistance, and increase biocompatibility has led to its application in diverse fields, including dental adhesives, coatings, and biomaterials for drug delivery and tissue engineering. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of HEMA-P, along with its key applications.
Chemical Structure and Identification
2-Hydroxyethyl methacrylate phosphate (HEMA-P) is an organic compound that is the phosphate ester of 2-hydroxyethyl methacrylate (HEMA). The presence of the methacrylate group allows for polymerization, while the phosphate group provides hydrophilicity and adhesive properties.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| CAS Number | 52628-03-2[1][2][3][4] |
| Molecular Formula | C6H11O6P |
| Molecular Weight | 210.12 g/mol |
| IUPAC Name | (2-(methacryloyloxy)ethyl) dihydrogen phosphate |
| Synonyms | HEMA-phosphate, Methacryloyloxyethyl phosphate, Phosphoric acid 2-hydroxyethyl methacrylate ester[1][5] |
Physicochemical Properties
The properties of HEMA-P are summarized in the table below. These properties are crucial for its application in various formulations.
| Property | Value | Reference |
| Appearance | Clear, colorless to pale yellow viscous liquid | [3] |
| Density | 1.238 - 1.37 g/mL at 25 °C | [4][6] |
| Boiling Point | > 200 °C (decomposes) | |
| Flash Point | > 100 °C | |
| Refractive Index | 1.461 - 1.468 | [4] |
| Viscosity | 700-1400 mPa·s | [7] |
| Water Solubility | Soluble | [3] |
| Acid Value | 200 min (mg KOH/g) | [4] |
Synthesis of 2-Hydroxyethyl Methacrylate Phosphate
The synthesis of HEMA-P typically involves the phosphorylation of 2-hydroxyethyl methacrylate (HEMA). A common method utilizes phosphorus pentoxide (P4O10) as the phosphorylating agent.
Experimental Protocol: Synthesis of HEMA-P via Reaction with Phosphorus Pentoxide
Materials:
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2-Hydroxyethyl methacrylate (HEMA)
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Phosphorus pentoxide (P4O10)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent
-
Inhibitor (e.g., hydroquinone (B1673460) monomethyl ether, MEHQ)
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Stirring apparatus
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Reaction vessel with a dropping funnel and nitrogen inlet
-
Ice bath
Procedure:
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A solution of 2-hydroxyethyl methacrylate (HEMA) in anhydrous dichloromethane is prepared in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. An inhibitor such as MEHQ is added to prevent polymerization of the methacrylate group.
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The flask is cooled in an ice bath to 0-5 °C.
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Phosphorus pentoxide is added portion-wise to the stirred HEMA solution under a nitrogen atmosphere. The addition is controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
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The resulting viscous product is then purified. This can be achieved by washing with a non-polar solvent to remove unreacted HEMA and other impurities.
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The solvent is removed under reduced pressure to yield the final product, 2-hydroxyethyl methacrylate phosphate, as a viscous liquid.
Workflow for Synthesis and Polymerization of HEMA-P
The following diagram illustrates the general workflow from the synthesis of HEMA-P to its subsequent use in creating polymers.
Characterization
The structure and purity of synthesized HEMA-P are typically confirmed using spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the presence of the characteristic protons in the HEMA-P structure.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: A small amount of the synthesized HEMA-P is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
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Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 300 or 500 MHz).
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Analysis: The chemical shifts (δ), integration values, and coupling patterns of the peaks are analyzed to confirm the structure.
Expected ¹H NMR Peaks (in D₂O):
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δ 6.1 and 5.7 ppm: Singlets, corresponding to the two vinyl protons of the methacrylate group.
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δ 4.3-4.1 ppm: Multiplets, corresponding to the ethylene (B1197577) protons (-O-CH₂-CH₂-O-).
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δ 1.9 ppm: Singlet, corresponding to the methyl protons of the methacrylate group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the HEMA-P molecule.
Experimental Protocol: FTIR Spectroscopy
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Sample Preparation: A thin film of the liquid HEMA-P sample is placed between two KBr or NaCl plates.
-
Acquisition: The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹.
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Analysis: The positions of the absorption bands are correlated with specific functional groups.
Characteristic FTIR Absorption Bands:
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3400 cm⁻¹ (broad): O-H stretching of the phosphate group.
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1720 cm⁻¹: C=O stretching of the methacrylate ester.
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1640 cm⁻¹: C=C stretching of the vinyl group.
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1200-900 cm⁻¹: P-O and P=O stretching vibrations of the phosphate group.
Applications
The unique properties of HEMA-P make it a versatile monomer in various applications, particularly in the biomedical and dental fields.
Dental Adhesives
HEMA-P is widely used as an adhesive monomer in dental composites and bonding agents.[8] The phosphate group can chelate with calcium ions in the tooth structure (hydroxyapatite), leading to strong chemical adhesion to both enamel and dentin.[9] The methacrylate group then co-polymerizes with the other resin monomers to form a durable interface.
Biomaterials for Drug Delivery and Tissue Engineering
The hydrophilicity and biocompatibility of HEMA-P make it suitable for the preparation of hydrogels.[8] These hydrogels can be used as matrices for the controlled release of drugs or as scaffolds for tissue engineering. The phosphate groups can also interact with bioactive molecules, allowing for their incorporation and subsequent release.
Coatings and Sealants
In industrial applications, HEMA-P is used in coatings and sealants to improve adhesion to metal substrates.[4] The phosphate group forms a strong bond with the metal surface, while the methacrylate group cross-links into the coating matrix, enhancing corrosion resistance and durability.[4]
Logical Relationship of HEMA-P's Structure to its Applications
The following diagram illustrates how the distinct chemical moieties of HEMA-P contribute to its functionality in different applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. kowachemical.com [kowachemical.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Hydroxyethyl methacrylate phosphate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
